cis-1-Benzyl-4-methoxypyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Benzyl-4-methoxypyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of cis-1-Benzyl-4-methoxypyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. This can be done using microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency . Industrial production methods often involve the use of acyclic precursors and ring construction under specific reaction conditions .
Analyse Chemischer Reaktionen
cis-1-Benzyl-4-methoxypyrrolidin-3-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of cis-1-Benzyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
cis-1-Benzyl-4-methoxypyrrolidin-3-amine can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based molecules. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Similar compounds include:
- Pyrrolidinone derivatives
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Eigenschaften
Molekularformel |
C12H18N2O |
---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(3S,4R)-1-benzyl-4-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-14(8-11(12)13)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
XATWULWMGNIFCJ-NWDGAFQWSA-N |
Isomerische SMILES |
CO[C@@H]1CN(C[C@@H]1N)CC2=CC=CC=C2 |
Kanonische SMILES |
COC1CN(CC1N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.